An In-Depth Technical Guide to (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride
An In-Depth Technical Guide to (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride
CAS Number: 2829292-62-6
Introduction
(R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride is a chiral amino alcohol derivative of significant interest to the pharmaceutical and fine chemical industries.[1][2][3] Its structural motif, featuring a stereocenter and a substituted phenyl ring, makes it a valuable chiral building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential applications, with a focus on providing practical insights for researchers and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and formulation. While specific experimental data for (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride is not widely published, data for analogous compounds and in silico predictions provide valuable insights.
| Property | Value/Information | Source |
| CAS Number | 2829292-62-6 | [1][2] |
| Molecular Formula | C₈H₁₁BrClNO | [1][2] |
| Molecular Weight | 252.54 g/mol | [1][2] |
| IUPAC Name | (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride | [1] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Melting Point | 245 °C (decomposes) for the regioisomer 2-amino-1-(3-bromophenyl)ethanol hydrochloride (CAS 14615-28-2) | [4] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | [3] |
Synthesis and Purification
The stereoselective synthesis of (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol is a critical step in its utilization. Several strategies can be employed, primarily focusing on asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis Approaches
The direct synthesis of the desired (R)-enantiomer offers an efficient route, avoiding the loss of 50% of the material inherent in classical resolution. Key methodologies include:
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Asymmetric Reduction of α-Amino Ketones: A common and effective method involves the enantioselective reduction of a corresponding α-amino ketone precursor. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. European Patent EP0924194B1 describes processes for producing optically active (R)-2-amino-1-phenylethanol derivatives through the asymmetric reduction of the corresponding aminoketone, a method that could be adapted for this target molecule.
-
Chemoenzymatic Methods: Biocatalysis offers a green and highly selective alternative. Enzymes such as ketoreductases can reduce a prochiral ketone precursor to the desired chiral alcohol with high enantiomeric excess.
Chiral Resolution of Racemic 2-Amino-2-(3-bromophenyl)ethan-1-ol
An alternative to asymmetric synthesis is the preparation of the racemic amino alcohol followed by separation of the enantiomers.
A plausible synthetic route to the racemic free base is outlined below, based on the synthesis of the regioisomer 2-amino-1-(3-bromophenyl)ethan-1-ol.[5]
Protocol: Synthesis of Racemic 2-Amino-2-(3-bromophenyl)ethan-1-ol (Illustrative)
This protocol is adapted from the synthesis of a regioisomer and should be optimized for the target molecule.
Step 1: Synthesis of 2-Azido-1-(3-bromophenyl)ethan-1-ol
-
Dissolve 3-bromoacetophenone in a suitable solvent (e.g., methanol).
-
Add sodium borohydride (NaBH₄) portion-wise at 0°C to reduce the ketone to the corresponding alcohol, 1-(3-bromophenyl)ethan-1-ol.
-
Convert the alcohol to a suitable leaving group (e.g., by tosylation with tosyl chloride and a base).
-
Displace the leaving group with sodium azide (NaN₃) in a polar aprotic solvent like DMF to yield 2-azido-1-(3-bromophenyl)ethan-1-ol.
Step 2: Reduction of the Azide to the Amine
-
Dissolve the 2-azido-1-(3-bromophenyl)ethan-1-ol in a solvent such as THF.
-
Add a reducing agent, for example, triphenylphosphine followed by water, and heat the mixture.[5]
-
After the reaction is complete, perform an aqueous workup to isolate the crude racemic 2-amino-1-(3-bromophenyl)ethan-1-ol.
-
Purify the product by column chromatography.
Chiral Resolution Protocol:
-
Dissolve the racemic amino alcohol in a suitable solvent.
-
Add a chiral resolving agent, such as a chiral carboxylic acid (e.g., L-tartaric acid), to form diastereomeric salts.
-
Utilize the differential solubility of the diastereomeric salts to selectively crystallize one diastereomer.
-
Isolate the desired diastereomer by filtration.
-
Treat the isolated salt with a base to liberate the free (R)-amino alcohol.
-
Finally, treat the free base with hydrochloric acid to yield (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride.
Diagram: Synthetic and Resolution Workflow
Caption: General workflow for the synthesis of the racemic amino alcohol and subsequent chiral resolution.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product.
Spectroscopic Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons on the 3-bromophenyl ring, a multiplet for the chiral methine proton (CH-N), and multiplets for the diastereotopic methylene protons of the CH₂-OH group. The amino and hydroxyl protons may appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the six carbons of the aromatic ring (with the carbon attached to bromine showing a characteristic lower intensity), the chiral carbon (C-N), and the methylene carbon (C-OH).
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base (C₈H₁₀BrNO) and characteristic fragmentation patterns.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing both chemical and enantiomeric purity.
Protocol: Chiral HPLC for Enantiomeric Purity
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amino alcohols.
-
Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm) is standard.
-
Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and compare the retention times of the peaks to those of known standards of the (R) and (S) enantiomers, if available. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Diagram: Analytical Workflow for Quality Control
Caption: A typical analytical workflow for the quality control of (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride.
Applications in Research and Drug Development
Chiral 1,2-amino alcohols are privileged scaffolds in medicinal chemistry. They are key components in a variety of pharmaceuticals, including beta-blockers, antiviral agents, and other therapeutics.
While specific, documented applications for (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride are not prevalent in publicly accessible literature, its structure suggests its potential as a key intermediate in the synthesis of novel drug candidates. For instance, a structurally similar compound, (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol, is a known intermediate in the synthesis of Mirabegron, a β₃ adrenergic receptor agonist. This suggests that the title compound could be a valuable building block for developing analogs or new chemical entities targeting similar biological pathways.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride. While a specific Material Safety Data Sheet (MSDS) for this CAS number is not widely available, data from analogous compounds should be considered.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
First Aid:
-
In case of skin contact: Wash immediately with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Always consult a comprehensive and up-to-date Safety Data Sheet before handling this compound.
Conclusion
(R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride is a chiral building block with considerable potential for the synthesis of complex, high-value molecules in the pharmaceutical industry. Its stereoselective synthesis, while requiring careful planning and execution, can be achieved through established methods of asymmetric synthesis or chiral resolution. The analytical techniques outlined in this guide provide a framework for ensuring the quality and purity of this important intermediate. As the demand for enantiomerically pure pharmaceuticals continues to grow, compounds like this will play an increasingly vital role in the discovery and development of new medicines.
References
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Chemsrc. (2025). 2-(3-bromophenyl)ethanol. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-2-(3-bromophenyl)ethanol. Retrieved from [Link]
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Zaidlewicz, M., et al. (2001). Enantioselective Synthesis of 2- and 3-Benzofuryl b-Amino Alcohols. Request PDF. Retrieved from [Link]
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ChemRxiv. (n.d.). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. Retrieved from [Link]
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Henan Allgreen Chemical Co.,Ltd. (n.d.). 2-amino-1-(3-bromophenyl)ethanol hydrochloride. Retrieved from [Link]
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European Patent Office. (n.d.). INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS - Patent 2519100. Retrieved from [Link]
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